

The Discovery and History of MHY1485: A Technical Guide

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Compound of Interest

Compound Name: MHY1485

Cat. No.: B15604177

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Abstract

MHY1485 is a novel, synthetic, cell-permeable small molecule that has garnered significant interest within the scientific community for its dual role as a potent activator of the mammalian target of rapamycin (mTOR) and an inhibitor of autophagy.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of **MHY1485**, with a focus on the key experiments that have elucidated its biological functions. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Discovery and Synthesis

MHY1485, with the chemical name 4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine, was first described in a 2012 publication by Choi et al. in the journal PLoS One.[3][4][5] The synthesis of **MHY1485** was based on a morpholino triazine structure, which is known to interact with mTOR.[3][6] The compound was synthesized with the aim of investigating its effects on the regulation of autophagy.[3]

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine	[3]
Molecular Formula	C ₁₇ H ₂₁ N ₇ O ₄	[7]
Molecular Weight	387.39 g/mol	[7]
CAS Number	326914-06-1	[7]
Appearance	Lyophilized powder	[7]
Solubility	Soluble in DMSO and DMF	[7]

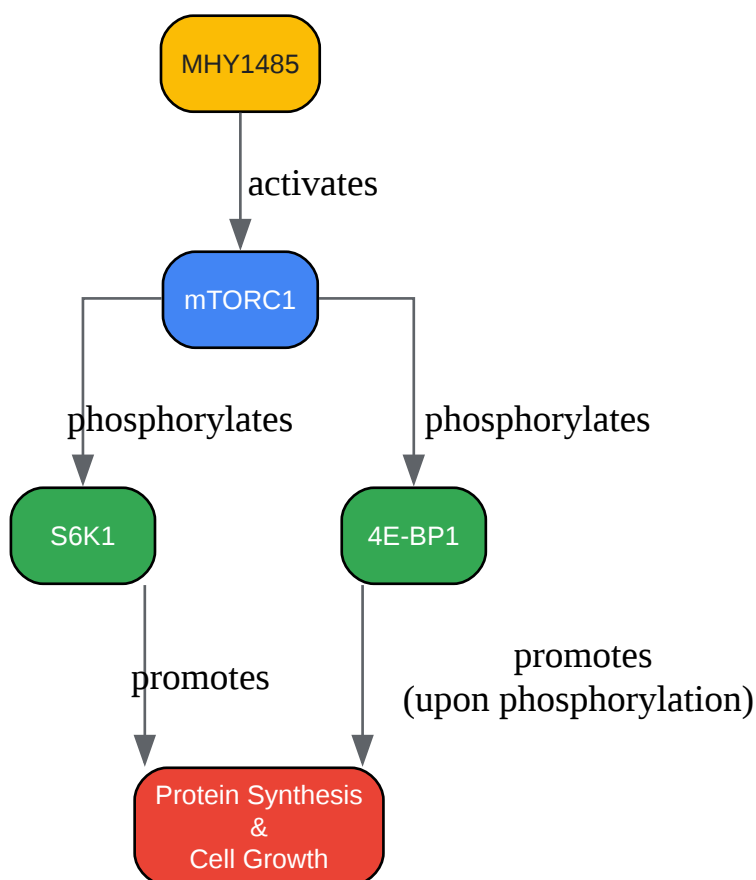
Mechanism of Action

MHY1485 exhibits a unique dual mechanism of action, functioning as both an mTOR activator and an autophagy inhibitor.

mTOR Activation

MHY1485 directly activates the mTOR signaling pathway.[1][2] mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[8][9]

MHY1485-induced activation of mTOR leads to the phosphorylation of its key downstream effectors, including ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[10][11] Phosphorylation of S6K1 and 4E-BP1 ultimately promotes protein synthesis and cell growth.[12][13]

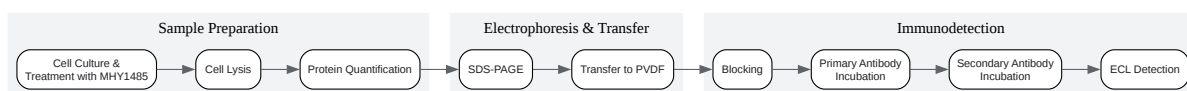
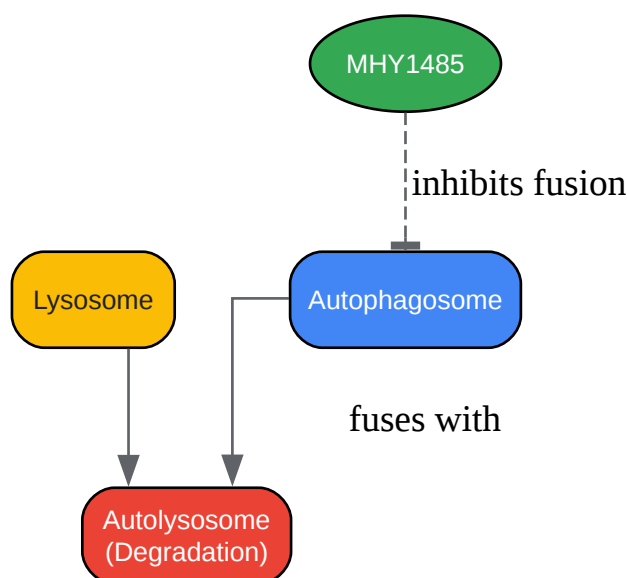


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Figure 1: MHY1485 activates the mTORC1 signaling pathway.

Autophagy Inhibition

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates. **MHY1485** inhibits the final stage of autophagy by suppressing the fusion of autophagosomes with lysosomes.[3][4][14] This blockage leads to the accumulation of autophagosomes and the autophagy-related protein LC3-II within the cell.[3][10]



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Email: info@benchchem.com